(R)-オフロキサシン

概要

説明

レボフロキサシン (D-レボフロキサシン): は合成されたフルオロキノロン系抗菌薬です。オフロキサシンのレボ異性体であり、広範囲の抗菌作用で知られています。 この化合物は、細菌のDNAジャイレースの超らせん形成活性を阻害し、DNA複製を停止させます .

製造方法

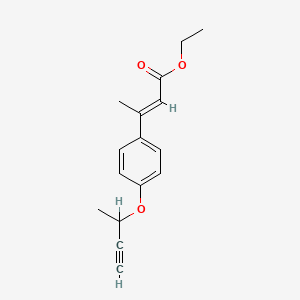

合成ルートと反応条件: : レボフロキサシン (D-レボフロキサシン) の製造には、テトラフルオロ安息香酸が原料として使用されます。このプロセスには、粗製エチル-2-(2,3,4,5-テトラフルオロベンゾイル)-3-(1-ヒドロキシメチルエチルアミノ)アクリレートに溶媒を加え、次に凍結L-アミノプロパノールまたはDL-アミノプロパノールを加えることが含まれます。反応混合物を撹拌しながら50〜90℃で維持します。環化後、N-メチルピペラジンを加え、混合物を120〜130℃に加熱します。次に、反応溶液を水に注ぎ、撹拌し、冷却し、ろ過します。 ろ液は塩基性溶液でpH 7.0に調整し、抽出試薬で抽出します .

工業的製造方法: : レボフロキサシン (D-レボフロキサシン) の工業的製造には、大量生産が可能な非対称合成法が用いられます。 この方法は、製造コストを削減し、この化合物を効率的に製造することを可能にします .

科学的研究の応用

Chemistry: : In chemistry, D-Levofloxacin is used as a model compound for studying the structure-activity relationship of fluoroquinolones. It is also used in the development of new synthetic methods and analytical techniques .

Biology: : In biology, D-Levofloxacin is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial DNA replication .

Medicine: : In medicine, D-Levofloxacin is used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. It is also used in the treatment of anthrax and plague .

Industry: : In the pharmaceutical industry, D-Levofloxacin is used in the development of new antibacterial agents and in the formulation of various dosage forms .

作用機序

レボフロキサシン (D-レボフロキサシン) は、細菌のDNAジャイレースおよびトポイソメラーゼIV酵素の活性を阻害することにより作用を発揮します。 この阻害は、超らせんDNAの弛緩を防ぎ、二重らせんDNAの切断を促進し、その結果、DNA複製が停止し、細菌細胞が死滅します .

類似化合物の比較

類似化合物: : レボフロキサシン (D-レボフロキサシン) に似た化合物には、シプロフロキサシン、モキシフロキサシン、ガチフロキサシンなどの他のフルオロキノロンが含まれます .

比較: : シプロフロキサシンと比較して、レボフロキサシン (D-レボフロキサシン) は、より広範囲の活性を持ち、グラム陽性菌に対してより効果的です。 また、バイオアベイラビリティが高く、半減期が長いため、1日1回の投与に適しています .

独自性: : レボフロキサシン (D-レボフロキサシン) の独自性は、その立体化学にあります。 オフロキサシンのレボ異性体であるため、ラセミ体と比較して、抗菌活性が強く、副作用の発現率が低くなっています .

生化学分析

Biochemical Properties

®-Ofloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, ®-Ofloxacin prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death. The interaction between ®-Ofloxacin and DNA gyrase is highly specific, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

®-Ofloxacin exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, ®-Ofloxacin can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress and apoptosis in certain cell types. Additionally, ®-Ofloxacin can affect mitochondrial function, leading to alterations in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of ®-Ofloxacin involves its binding to bacterial DNA gyrase and topoisomerase IV. This binding inhibits the enzymatic activity of these proteins, preventing the relaxation of supercoiled DNA. As a result, DNA replication and transcription are halted, leading to bacterial cell death. The binding interactions between ®-Ofloxacin and these enzymes involve specific amino acid residues in the active site, which form hydrogen bonds and hydrophobic interactions with the drug .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Ofloxacin can change over time. The stability of ®-Ofloxacin is influenced by factors such as pH, temperature, and light exposure. Over time, ®-Ofloxacin can degrade, leading to a reduction in its antibacterial activity. Long-term studies have shown that ®-Ofloxacin can cause persistent changes in cellular function, including alterations in gene expression and cellular metabolism. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ®-Ofloxacin vary with different dosages in animal models. At therapeutic doses, ®-Ofloxacin effectively treats bacterial infections without causing significant adverse effects. At higher doses, ®-Ofloxacin can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where low doses have minimal impact, while higher doses lead to significant toxicity. These findings highlight the importance of dose optimization in clinical settings .

Metabolic Pathways

®-Ofloxacin is involved in various metabolic pathways, including its own metabolism and the metabolism of other compounds. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted in the urine. ®-Ofloxacin can also affect metabolic flux and metabolite levels by inhibiting bacterial enzymes involved in metabolic pathways. This inhibition can disrupt bacterial metabolism, leading to cell death .

Transport and Distribution

®-Ofloxacin is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters and binding proteins. Once inside the cell, ®-Ofloxacin can accumulate in specific compartments, such as the nucleus and mitochondria. This localization is essential for its antibacterial activity, as it allows ®-Ofloxacin to interact with its target enzymes .

Subcellular Localization

The subcellular localization of ®-Ofloxacin is critical for its activity and function. It is primarily localized in the cytoplasm, where it can interact with bacterial DNA gyrase and topoisomerase IV. Additionally, ®-Ofloxacin can be targeted to specific compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals. These modifications ensure that ®-Ofloxacin reaches its site of action and exerts its antibacterial effects .

準備方法

Synthetic Routes and Reaction Conditions: : The preparation of D-Levofloxacin involves the use of tetrafluorobenzoic acid as a raw material. The process includes adding a solvent to crude ethyl-2-(2,3,4,5-tetrafluorobenzoyl)-3-(1-hydroxymethylethamino)acrylate, followed by the addition of freezing L-aminopropanol or DL-aminopropanol. The reaction mixture is maintained at 50-90°C while stirring. After cyclization, N-methylpiperazine is added and the mixture is heated to 120-130°C. The reaction solution is then poured into water, stirred, cooled, and filtered. The filtrate is adjusted to pH 7.0 with a basic solution and extracted with an extracting reagent .

Industrial Production Methods: : The industrial production of D-Levofloxacin involves an asymmetric synthesis method that enables mass production. This method reduces production costs and ensures the efficient production of the compound .

化学反応の分析

反応の種類: : レボフロキサシン (D-レボフロキサシン) は、酸化、還元、置換などのさまざまな化学反応を受けます。

一般的な試薬と条件: : これらの反応で一般的に使用される試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応の条件は、目的の生成物に応じて異なります。

主な生成物: : これらの反応から生成される主な生成物には、レボフロキサシン (D-レボフロキサシン) のさまざまな誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります .

科学研究の応用

化学: : 化学において、レボフロキサシン (D-レボフロキサシン) は、フルオロキノロンの構造活性相関を研究するためのモデル化合物として使用されます。 また、新しい合成方法と分析技術の開発にも使用されています .

生物学: : 生物学では、レボフロキサシン (D-レボフロキサシン) は、細菌の耐性メカニズムと抗生物質が細菌のDNA複製に与える影響を研究するために使用されます .

医学: : 医学では、レボフロキサシン (D-レボフロキサシン) は、呼吸器感染症、尿路感染症、皮膚感染症など、さまざまな細菌感染症の治療に使用されます。 また、炭疽病とペストの治療にも使用されます .

産業: : 製薬業界では、レボフロキサシン (D-レボフロキサシン) は、新しい抗菌薬の開発やさまざまな剤形の製剤に用いられます .

類似化合物との比較

Similar Compounds: : Similar compounds to D-Levofloxacin include other fluoroquinolones such as ciprofloxacin, moxifloxacin, and gatifloxacin .

Comparison: : Compared to ciprofloxacin, D-Levofloxacin has a broader spectrum of activity and is more effective against Gram-positive bacteria. It also has a higher bioavailability and a longer half-life, making it more suitable for once-daily dosing .

Uniqueness: : The uniqueness of D-Levofloxacin lies in its stereochemistry. As the levo isomer of ofloxacin, it has a higher antibacterial activity and a lower incidence of side effects compared to the racemic mixture .

特性

IUPAC Name |

(2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDSWSVVBLHKDQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058715 | |

| Record name | d-Levofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100986-86-5 | |

| Record name | (+)-Ofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100986-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Levofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Levofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | d-Levofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OFLOXACIN, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36OPE0O92Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the activity of D-Ofloxacin ((R)-Ofloxacin) compare to that of Levofloxacin (S-Ofloxacin)?

A1: D-Ofloxacin demonstrates significantly lower antibacterial activity compared to Levofloxacin. This difference in activity is attributed to the stereochemistry of the molecules and their interactions with the target enzyme, DNA gyrase. [, , , , ]

Q2: Does the lower activity of D-Ofloxacin make it clinically irrelevant?

A2: While D-Ofloxacin exhibits significantly lower activity than Levofloxacin, researchers have explored its potential use in combination with other antibiotics, particularly against multidrug-resistant Mycobacterium tuberculosis strains. []

Q3: What is the primary target of D-Ofloxacin and how does it exert its antibacterial effect?

A3: D-Ofloxacin, like other fluoroquinolones, primarily targets DNA gyrase, an essential bacterial enzyme involved in DNA replication. It binds to the enzyme-DNA complex and stabilizes a cleavable complex, ultimately inhibiting DNA synthesis and leading to bacterial cell death. []

Q4: Does D-Ofloxacin interact with DNA directly?

A4: Yes, studies indicate that D-Ofloxacin binds to supercoiled DNA, but with a lower binding affinity and cooperativity compared to Levofloxacin. This difference in binding behavior contributes to its reduced potency against DNA gyrase. []

Q5: Have any studies compared the pharmacokinetic profiles of D-Ofloxacin and Levofloxacin?

A5: Yes, research in red seabream (Pagrosomus major) suggests that the two enantiomers exhibit enantioselective pharmacokinetics. D-Ofloxacin demonstrated a longer elimination half-life, higher maximum plasma concentration, and greater area under the concentration-time curve from zero to infinity compared to Levofloxacin. []

Q6: What analytical methods are commonly employed to separate and quantify D-Ofloxacin and Levofloxacin?

A6: Enantioselective high-performance liquid chromatography (HPLC) is widely used for separating and quantifying D-Ofloxacin and Levofloxacin. Chiral stationary phases, such as those containing cyclodextrin derivatives, are often employed for efficient enantiomeric separation. [, , , , ]

Q7: Are there alternative techniques for separating D-Ofloxacin and Levofloxacin?

A7: Yes, besides HPLC, high-performance capillary electrophoresis (HPCE) has also been successfully utilized for separating and analyzing D-Ofloxacin and Levofloxacin. This technique offers high separation efficiency and can be coupled with various detection methods for sensitive analysis. [, ]

Q8: What about quantifying D-Ofloxacin in biological samples like urine?

A8: Ligand exchange chromatography has been successfully applied for directly determining D-Ofloxacin enantiomers in human urine. This method utilizes a C18 column with a mobile phase containing L-phenylalanine and copper sulfate, allowing for sensitive and specific analysis without extensive sample preparation. []

Q9: What is known about the photostability of D-Ofloxacin?

A9: Research suggests that D-Ofloxacin, similar to Ofloxacin, undergoes photodegradation upon exposure to UV irradiation. This degradation process follows an autocatalytic mechanism and can lead to the formation of multiple photoproducts. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)

![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)